5-({[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-({[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both thiazole and thiadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride to yield the desired thiadiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-({[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-({[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its cytotoxic properties against cancer cells.
Mechanism of Action
The mechanism of action of 5-({[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA or proteins, and induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- 5-({[1-aryl-1H-1,2,3-triazol-4-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole
Uniqueness
5-({[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine stands out due to its unique combination of thiazole and thiadiazole rings, which confer a broad spectrum of biological activities. This dual-ring structure allows for versatile chemical modifications, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
5-[[2-(3-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S3/c1-8-3-2-4-9(5-8)11-15-10(6-18-11)7-19-13-17-16-12(14)20-13/h2-6H,7H2,1H3,(H2,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOWNGJDPLRIOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CSC3=NN=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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